2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
CAS No.: 562815-62-7
Cat. No.: VC3002584
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 562815-62-7 |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3 |
| Standard InChI Key | HKOVPOLLMYNWQT-UHFFFAOYSA-N |
| SMILES | CCC1=C(N(N=C1C)CCN)C |
| Canonical SMILES | CCC1=C(N(N=C1C)CCN)C |
Introduction
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound is specifically characterized by the presence of an ethyl group at the 4-position of the pyrazole ring, along with methyl groups at the 3- and 5-positions, and an ethanamine moiety attached at the 1-position of the pyrazole ring.
Chemical Reactivity
The compound is sensitive to air and moisture, which can affect its stability and reactivity. It is essential to handle it under inert conditions to prevent degradation.
Synthesis and Preparation
The synthesis of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of a suitable pyrazole precursor with an ethanamine derivative. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological and Pharmacological Activities
While specific biological activities of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine are not extensively documented, pyrazole derivatives in general have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Further research is needed to explore the potential biological activities of this compound.
Safety and Handling
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Hazards: Although specific hazard data for this compound is limited, pyrazole derivatives can exhibit skin and eye irritation and may cause respiratory issues if inhaled. Handling should be done with caution, using appropriate protective equipment.
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UN Number: Not specified for this compound, but related compounds may be classified under UN2735 for air and moisture-sensitive materials.
Applications and Future Directions
Given its structural features, 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine could serve as a building block in organic synthesis, particularly for the development of novel pharmaceuticals or agrochemicals. Its potential applications would depend on further research into its biological activities and chemical properties.
Table 2: Synthesis and Preparation
| Step | Description |
|---|---|
| 1. | Synthesis involves reacting a pyrazole precursor with an ethanamine derivative. |
| 2. | Conditions may vary based on starting materials and desired yield. |
Table 3: Biological Activities
| Activity | Status |
|---|---|
| Antimicrobial | Potential, based on pyrazole derivatives. |
| Anti-inflammatory | Potential, based on pyrazole derivatives. |
| Anticancer | Potential, based on pyrazole derivatives. |
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